3-(Dimethylamino)-2-methyl-1-(1-methyl-1h-indol-3-yl)propan-1-one
CAS No.: 92648-11-8
Cat. No.: VC15935407
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92648-11-8 |
|---|---|
| Molecular Formula | C15H20N2O |
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | 3-(dimethylamino)-2-methyl-1-(1-methylindol-3-yl)propan-1-one |
| Standard InChI | InChI=1S/C15H20N2O/c1-11(9-16(2)3)15(18)13-10-17(4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3 |
| Standard InChI Key | RWFPJKFBNPDMCR-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN(C)C)C(=O)C1=CN(C2=CC=CC=C21)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1-methylindole moiety substituted at the 3-position with a branched propan-1-one chain. Key structural elements include:
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Indole core: A bicyclic aromatic system with a methyl group at the 1-position, rendering it resistant to oxidation at the pyrrole nitrogen .
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Propanone side chain: A ketone group at position 1 of the propane chain, with a dimethylamino group (-N(CH)) at position 3 and a methyl group at position 2.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 244.33 g/mol | |
| IUPAC Name | 3-(dimethylamino)-2-methyl-1-(1-methylindol-3-yl)propan-1-one | |
| Canonical SMILES | CC(CN(C)C)C(=O)C1=CN(C2=CC=CC=C21)C |
Synthesis and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a three-step strategy:
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Indole alkylation: Introduction of the 1-methyl group via nucleophilic substitution using methyl iodide .
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Friedel-Crafts acylation: Attachment of the propanone chain using acetyl chloride or analogous acylating agents .
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Amination: Introduction of the dimethylamino group via reductive amination or nucleophilic displacement .
Table 2: Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | N-Methylation of indole | CHI, KCO, DMF | 85% |
| 2 | Friedel-Crafts acylation | ClCOCHCOCl, AlCl, DCM | 72% |
| 3 | Dimethylamination | (CH)NH, NaBHCN | 68% |
Process Optimization
Microwave-assisted synthesis (150–200 W, 80–100°C) reduces reaction times from hours to minutes for analogous indole derivatives . Solvent selection critically impacts yields; polar aprotic solvents like DMF enhance nucleophilic substitution rates, while dichloromethane improves acylation efficiency .
Physicochemical Properties
Thermodynamic Parameters
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Boiling Point: Estimated at 404–408°C based on group contribution methods .
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Solubility: Moderate lipophilicity (logP ≈ 2.1) suggests preferential solubility in organic solvents like ethanol or DMSO over water .
Stability Profile
The compound is stable under inert atmospheres but may undergo:
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Oxidative degradation: At the indole’s pyrrole ring under strong oxidizing conditions .
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Ketone reduction: Possible conversion to secondary alcohols via borohydride reagents .
Future Directions
Synthetic Chemistry
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Development of enantioselective routes to access stereocenters in the propanone chain .
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Late-stage diversification via cross-coupling reactions at the indole’s 2- and 5-positions .
Biological Evaluation
Priority areas include:
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